2-[(5-bromopyridin-3-yl)oxy]ethan-1-aminedihydrochloride
Description
2-[(5-Bromopyridin-3-yl)oxy]ethan-1-aminedihydrochloride (CAS: 1361381-50-1, MDL: MFCD26743626) is a brominated pyridine derivative with an ethanamine moiety linked via an ether bond. As a dihydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form, making it suitable for applications in medicinal chemistry and biochemical research. The bromine atom at the 5-position of the pyridine ring contributes to its distinct electronic and steric properties, which may influence reactivity and binding interactions in biological systems .
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)oxyethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.2ClH/c8-6-3-7(5-10-4-6)11-2-1-9;;/h3-5H,1-2,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPXNMRAWVFWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OCCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.98 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
Procedure :
-
Activation : 5-Bromo-3-hydroxypyridine is converted to its tosylate derivative using p-toluenesulfonyl chloride (TsCl) in pyridine.
-
Nucleophilic Substitution : The tosylate reacts with 2-aminoethanol in dimethylformamide (DMF) with K₂CO₃ as a base.
Reaction Conditions :
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Solvent : DMF or THF
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Base : K₂CO₃ (2.0 eq)
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Temperature : 80–100°C
-
Yield : 70–85%
Side Reactions : Competing elimination forms acrylonitrile derivatives, mitigated by controlled temperature and excess amine.
Mitsunobu Reaction
For higher regioselectivity, the Mitsunobu reaction couples 5-bromo-3-hydroxypyridine with N-Boc-ethanolamine:
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Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)
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Solvent : THF
Amination and Salt Formation
Deprotection of Boc Group
The tert-butoxycarbonyl (Boc) protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine.
Dihydrochloride Salt Formation
The free amine is treated with hydrochloric acid (HCl) in ethanol:
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HCl Concentration : 2.0 eq (gas or 4M in dioxane)
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Temperature : 0–5°C to prevent decomposition
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Crystallization : Ethanol/ether mixture yields white crystalline product.
Purity Analysis :
| Method | Purity (%) | Impurities Identified |
|---|---|---|
| HPLC (C18 column) | ≥98.5 | Unreacted starting material (≤1%) |
| NMR (D₂O) | ≥99 | Residual solvent (≤0.5%) |
Industrial-Scale Production
Continuous Flow Synthesis
To enhance efficiency, bromination and etherification are conducted in continuous flow reactors:
By-Product Management
Major By-Products :
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5-Bromo-3-ethoxypyridine : From over-alkylation (mitigated by stoichiometric control).
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Diethylamine adducts : Scavenged via aqueous extraction.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Williamson Ether | 70–85 | 98–99 | High | 120–150 |
| Mitsunobu Reaction | 80–90 | ≥99 | Moderate | 200–220 |
| Continuous Flow | 75–82 | 97–98 | Very High | 90–110 |
Critical Parameter Optimization
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromopyridin-3-yl)oxy]ethan-1-aminedihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanamine group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines or alcohols.
Scientific Research Applications
The compound 2-[(5-bromopyridin-3-yl)oxy]ethan-1-aminedihydrochloride (CAS Number: 2839143-90-5) is a chemical entity that has garnered attention in various scientific domains, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables to provide a comprehensive understanding of its significance.
Basic Information
- Molecular Formula : C7H11BrCl2N2O
- Molecular Weight : 289.9850 g/mol
- SMILES Notation : NCCOc1cncc(c1)Br.Cl.Cl
Structural Characteristics
The structure of this compound features a brominated pyridine moiety, which is known for its biological activity, particularly in targeting various receptors and enzymes. The presence of the ether and amine functional groups enhances its solubility and reactivity, making it suitable for various applications.
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds with similar structural motifs exhibit potential anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, derivatives of bromopyridine have been studied for their ability to interfere with the signaling pathways in cancer cells, leading to reduced tumor growth.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that bromopyridine derivatives showed significant inhibition of cancer cell lines (e.g., MCF-7 and A549), suggesting that this compound could be a candidate for further investigation in anticancer drug development.
Neuropharmacology
CNS Activity : The compound's ability to cross the blood-brain barrier makes it a candidate for research into neuropharmacological applications. Its structural similarity to known neuroactive compounds suggests potential use in treating neurological disorders.
Case Study : In vitro studies have shown that similar compounds can modulate neurotransmitter systems, including serotonin and dopamine pathways, which are crucial in conditions like depression and schizophrenia.
Agricultural Chemistry
Pesticidal Properties : There is emerging interest in the use of bromopyridine derivatives as agrochemicals. Their ability to act as herbicides or fungicides is being explored due to their selective toxicity towards pests while being less harmful to non-target organisms.
Data Table on Biological Activity
Mechanism of Action
The mechanism of action of 2-[(5-bromopyridin-3-yl)oxy]ethan-1-aminedihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can engage in π-π interactions or hydrogen bonding with target proteins, while the ethanamine group can form ionic or covalent bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride
Molecular Formula : C₇H₁₁Cl₂FN₂O
Molecular Weight : 229.08 g/mol
Key Differences :
- Substitution: Fluorine replaces bromine at the 5-position of the pyridine ring.
- Lower molecular weight (229.08 vs. ~265–270 g/mol for brominated analog, estimated) and reduced lipophilicity (logP likely lower than brominated analog) may affect membrane permeability .
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride
Molecular Formula : C₈H₁₅Cl₂N₃
Molecular Weight : 224.13 g/mol
Key Differences :
- Core Structure : Pyrimidine (two nitrogen atoms) replaces pyridine (one nitrogen).
- Substituent : A propyl group is attached to the pyrimidine ring.
- The propyl group increases hydrophobicity, which may reduce aqueous solubility compared to the ethanamine-ether linkage in the brominated pyridine compound .
4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride
Molecular Formula : C₆H₁₀N₄·2HCl
Molecular Weight : 223.09 g/mol (free base: 153.17 g/mol)
Key Differences :
- Functional Groups : Contains two primary amines and a methyl group on the pyrimidine ring.
- Impact: Multiple amino groups enhance water solubility but may reduce stability under acidic conditions.
Structural and Physicochemical Comparison Table
| Compound Name | Core Structure | Key Substituent(s) | Molecular Weight (g/mol) | Salt Form | Hypothesized logP* |
|---|---|---|---|---|---|
| 2-[(5-Bromopyridin-3-yl)oxy]ethan-1-aminedihydrochloride | Pyridine | 5-Br, ether-linked amine | ~265–270 (estimated) | Dihydrochloride | Higher (Br effect) |
| 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride | Pyridine | 5-F, ether-linked amine | 229.08 | Dihydrochloride | Moderate |
| 1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride | Pyrimidine | 2-Propyl | 224.13 | Dihydrochloride | Higher (propyl) |
| 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride | Pyrimidine | 2-CH₃, 4-NH₂, 5-CH₂NH₂ | 223.09 | Dihydrochloride | Lower (polar NH₂) |
*logP values are inferred based on substituent contributions.
Biological Activity
2-[(5-bromopyridin-3-yl)oxy]ethan-1-aminedihydrochloride is a chemical compound with significant biological activity, primarily due to its unique structural features. This compound is characterized by the presence of a bromopyridine moiety and an ethanamine group linked through an ether bond, which contributes to its reactivity and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C7H11BrCl2N2O
- Molecular Weight : 289.9850 g/mol
- CAS Number : 2839143-90-5
The synthesis typically involves bromination of pyridine, followed by ether formation and amination, leading to the final product, this compound .
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The bromopyridine component can engage in π-π interactions or hydrogen bonding with target proteins, while the ethanamine group may form ionic or covalent bonds. These interactions can modulate the activity of target proteins, resulting in diverse biological effects .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound:
- Cell Line Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including Jurkat (a T-cell leukemia line) and A-431 (a human epidermoid carcinoma line). The IC50 values for these cell lines were found to be significantly lower than those of standard chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Inhibition : In vitro studies demonstrated that this compound possesses notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 93.7 to 46.9 μg/mL, indicating its potential as an antibacterial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-[(5-bromopyridin-3-yl)amino]ethan-1-ol | Amino group instead of ether linkage | Moderate cytotoxicity |
| 5-Bromopyridine-3-carboxylic acid | Carboxylic acid group | Lower anticancer activity |
| 3-Amino-5-bromopyridine | Direct amino substitution | Enhanced biological activity |
The unique combination of the bromopyridine moiety and the ether-linked ethanamine group in this compound provides it with distinct biological properties that are not observed in similar compounds .
Case Studies and Research Findings
Several research articles have documented the biological evaluation of this compound:
- Cytotoxicity Assays : A study published in a peer-reviewed journal reported that the compound exhibited significant growth inhibition in cancer cell lines, suggesting its potential as a lead compound for further drug development .
- Antibacterial Testing : Another study focused on the antimicrobial efficacy showed that this compound outperformed several existing antibiotics in inhibiting bacterial growth, particularly against resistant strains .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm the pyridine ring substitution pattern and ethanamine linkage. Aromatic protons appear at δ 7.5–8.5 ppm, while the ethanamine chain resonates at δ 3.0–4.0 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 305.98) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water mobile phase .
How can researchers optimize reaction yields during synthesis?
Advanced
Yield optimization requires systematic evaluation of:
- Catalysts : Palladium-based catalysts enhance coupling efficiency in halogenated intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilic substitution kinetics .
- Temperature Control : Elevated temperatures (70–90°C) accelerate reaction rates but may increase side products. Real-time monitoring via TLC or in-situ IR is advised .
What strategies resolve contradictions in reported biological activity data?
Advanced
Discrepancies in bioactivity (e.g., IC variability) arise from differences in assay conditions. Mitigation strategies include:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Buffer Optimization : Adjust pH (6.5–7.4) and ionic strength to mimic physiological conditions .
- Batch Consistency : Ensure compound purity (>98%) via rigorous QC protocols to exclude confounding impurities .
How to design structure-activity relationship (SAR) studies for derivatives?
Q. Advanced
- Substituent Variation : Replace the bromine atom with Cl, F, or methyl groups to probe electronic effects on receptor binding .
- Side-Chain Modifications : Introduce cyclic amines or carboxylate groups to assess steric and solubility impacts .
- Data Correlation : Use computational tools (e.g., CoMFA) to correlate structural changes with activity trends. Example SAR table:
| Derivative | Substituent | IC (nM) | LogP |
|---|---|---|---|
| Parent | Br | 120 | 2.1 |
| Analog 1 | Cl | 85 | 1.8 |
| Analog 2 | CF | 45 | 2.5 |
What in silico methods predict receptor interactions for this compound?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with target proteins (e.g., kinases). The bromine atom’s halogen bonding potential is a key focus .
- MD Simulations : GROMACS or AMBER simulate binding stability over 100 ns trajectories, analyzing RMSD and hydrogen bond occupancy .
- Pharmacophore Mapping : Identify critical features (e.g., amine group for H-bond donor, pyridine ring for π-π stacking) .
How does the bromine atom influence the compound’s reactivity and bioactivity?
Basic
The bromine atom acts as an electron-withdrawing group, directing electrophilic substitution to the pyridine ring’s meta position. It also enhances lipophilicity (LogP ~2.1), improving membrane permeability. In biological systems, bromine’s halogen bonding with protein residues (e.g., backbone carbonyls) enhances binding affinity .
How to assess compound stability under physiological conditions?
Q. Advanced
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC; <10% degradation indicates suitability for in vivo studies .
- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C suggests shelf stability) .
- Light Sensitivity : Store in amber vials if UV-Vis spectra show absorbance shifts after light exposure .
What methods evaluate enantiomeric purity in chiral derivatives?
Q. Advanced
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol to resolve enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (>99%) .
- Polarimetry : Measure specific rotation ([α]) and compare to literature values for enantiomeric identification .
How can solubility be enhanced for in vitro bioassays?
Q. Basic
- Salt Formation : The dihydrochloride form increases aqueous solubility (up to 50 mg/mL in PBS) .
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to prevent precipitation in cell culture media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
